2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide
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Overview
Description
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide is a complex organic compound with a unique structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide typically involves multiple steps. One common method starts with the preparation of the pyridine ring, followed by the introduction of the cyano, methyl, and trifluoromethyl groups. The final step involves the formation of the thioether linkage and the attachment of the cyclohexylacetamide moiety.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove certain functional groups or to convert them into different ones.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may produce simpler derivatives.
Scientific Research Applications
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials with specific properties, such as improved stability or reactivity.
Mechanism of Action
The mechanism of action of 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets and modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- 2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)acetic acid
- 2-(3-cyano-6-(thiophen-2-yl)-4,4’-bipyridin-2-yloxy)acetohydrazide
Uniqueness
2-((3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl)thio)-N-cyclohexylacetamide is unique due to its specific combination of functional groups and its potential applications. The presence of the trifluoromethyl group, in particular, imparts unique chemical properties that differentiate it from similar compounds.
This article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-N-cyclohexylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18F3N3OS/c1-10-7-13(16(17,18)19)12(8-20)15(21-10)24-9-14(23)22-11-5-3-2-4-6-11/h7,11H,2-6,9H2,1H3,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPXVLCLQPHLBEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=N1)SCC(=O)NC2CCCCC2)C#N)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18F3N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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